molecular formula C9H13ClIN B7948310 (R)-1-(4-Iodophenyl)propan-1-amine hydrochloride

(R)-1-(4-Iodophenyl)propan-1-amine hydrochloride

Cat. No.: B7948310
M. Wt: 297.56 g/mol
InChI Key: ZLDIRHBNBNZXCK-SBSPUUFOSA-N
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Description

®-1-(4-Iodophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of an iodine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Iodophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amine precursor.

    Iodination: The phenyl ring is iodinated using iodine or an iodine-containing reagent under specific conditions to ensure regioselectivity.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Iodophenyl)propan-1-amine hydrochloride may involve:

    Large-Scale Iodination: Utilizing continuous flow reactors to achieve efficient iodination.

    Purification: Employing crystallization or chromatography techniques to purify the final product.

    Quality Control: Ensuring the product meets stringent purity and enantiomeric excess criteria through analytical methods such as HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Iodophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity.

    Radiolabeling: The iodine atom allows for radiolabeling, making it useful in imaging studies.

Medicine

    Pharmaceutical Intermediate: Acts as an intermediate in the synthesis of pharmaceutical compounds.

    Drug Development: Investigated for its potential therapeutic properties in various drug development programs.

Industry

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Employed in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of ®-1-(4-Iodophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The amine group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Iodophenyl)propan-1-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    1-(4-Bromophenyl)propan-1-amine hydrochloride: A bromine-substituted analog with different reactivity and applications.

    1-(4-Chlorophenyl)propan-1-amine hydrochloride: A chlorine-substituted analog with distinct chemical and biological properties.

Uniqueness

®-1-(4-Iodophenyl)propan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts specific reactivity and allows for radiolabeling. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(1R)-1-(4-iodophenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDIRHBNBNZXCK-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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